molecular formula C13H10ClFN2O B1284727 3-Amino-4-chloro-N-(4-fluorophenyl)benzamide CAS No. 953895-56-2

3-Amino-4-chloro-N-(4-fluorophenyl)benzamide

Cat. No.: B1284727
CAS No.: 953895-56-2
M. Wt: 264.68 g/mol
InChI Key: KBIXTXKJMPLHMV-UHFFFAOYSA-N
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Description

3-Amino-4-chloro-N-(4-fluorophenyl)benzamide is an organic compound with the molecular formula C13H10ClFN2O and a molecular weight of 264.68 g/mol This compound is primarily used in research settings, particularly in the fields of chemistry and biology

Scientific Research Applications

3-Amino-4-chloro-N-(4-fluorophenyl)benzamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-chloro-N-(4-fluorophenyl)benzamide typically involves the reaction of 3-amino-4-chlorobenzoic acid with 4-fluoroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-chloro-N-(4-fluorophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Amino-4-chloro-N-(4-fluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-chloro-N-(3-fluorophenyl)benzamide
  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

3-Amino-4-chloro-N-(4-fluorophenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and potential for diverse chemical transformations. Additionally, its structure allows for specific interactions with biological targets, making it valuable in research and potential therapeutic applications .

Properties

IUPAC Name

3-amino-4-chloro-N-(4-fluorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2O/c14-11-6-1-8(7-12(11)16)13(18)17-10-4-2-9(15)3-5-10/h1-7H,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIXTXKJMPLHMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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